Cas no 72869-93-3 (7,7-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt)

72869-93-3 structure
상품 이름:7,7-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt
7,7-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt 화학적 및 물리적 성질
이름 및 식별자
-
- 7,7-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt
- LogP
- 2-[2-hydroxyethyl(methyl)amino]ethanol,(3E)-4-oxo-7-[[(6E)-5-oxo-7-sulfo-6-[(6-sulfonaphthalen-2-yl)hydrazinylidene]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)hydrazinylidene]naphthale
- 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[ 4-hydroxy-3-[(6-sulfo-2-naphthalenyl)azo]-, compd. with 2,2'-(methylimino)bis[ethanol] (1:4)
- Ethanol, 2,2'-(methylimino)bis-, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(6-sulfo-2-naphthalenyl)azo]-2-naphthalenesulfonate] (4:1) (salt)
- 7,7'-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt
- DTXSID7072626
- 72869-93-3
-
- 인치: InChI=1S/C41H28N6O15S4.4C5H13NO2/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;4*1-6(2-4-7)3-5-8/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);4*7-8H,2-5H2,1H3
- InChIKey: RNEWQGMEHBSIRZ-UHFFFAOYSA-N
- 미소: CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO.C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O
계산된 속성
- 정밀분자량: 1448.4285
- 동위원소 질량: 1448.42806353g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 16
- 수소 결합 수용체 수량: 31
- 중원자 수량: 98
- 회전 가능한 화학 키 수량: 26
- 복잡도: 2150
- 총 키 단위 수량: 5
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 557Ų
실험적 성질
- PSA: 516.33
7,7-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt 관련 문헌
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
72869-93-3 (7,7-(Carbonyldimino)bis(4-hydroxy-3-((6-sulfo-2-naphthalenyl)azo)-2-naphthalenesulfonic acid) tetra(methyldiethanolamine) salt) 관련 제품
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
